methyl 4,7-difluoro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,7-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWATHYRGZYELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4,7 Difluoro 1h Indole 2 Carboxylate and Analogues
Retrosynthetic Approaches to the Difluoroindole Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgias.ac.in For the methyl 4,7-difluoro-1H-indole-2-carboxylate core, the primary disconnections involve the indole (B1671886) ring and the installation of the fluorine and ester functionalities.
A logical retrosynthetic approach would first disconnect the methyl ester, leading back to the corresponding 4,7-difluoro-1H-indole-2-carboxylic acid. This simplifies the target to the core difluoroindole carboxylic acid. Further disconnection of the indole ring itself can be envisioned through several classical indole syntheses, such as the Fischer, Bischler, or Reissert methods, adapted for fluorinated precursors. For instance, a Fischer indole synthesis approach would lead back to a fluorinated phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. Alternatively, a strategy building the pyrrole (B145914) ring onto a pre-existing fluorinated benzene (B151609) ring is a common approach. This would involve disconnecting the C2-C3 and N1-C7a bonds of the indole, suggesting precursors like a suitably substituted 2,5-difluoroaniline (B146615) that can undergo cyclization.
| Target Molecule | Key Disconnections | Precursor Structures | Relevant Synthetic Methods |
| This compound | C(O)-OCH₃ (Ester) | 4,7-difluoro-1H-indole-2-carboxylic acid | Esterification |
| 4,7-difluoro-1H-indole-2-carboxylic acid | Indole Ring Formation | 2,5-difluorophenylhydrazine + Pyruvic acid derivative | Fischer Indole Synthesis |
| 4,7-difluoro-1H-indole-2-carboxylate | Indole Ring Formation | Substituted 2,5-difluoroaniline | Palladium-catalyzed cyclization, etc. |
Direct Synthesis and One-Pot Strategies for this compound
One-pot syntheses and direct methodologies offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by avoiding the isolation of intermediates. nih.govmdpi.comrsc.org For this compound, a one-pot approach could involve the condensation of a 2-halo-3,6-difluorobenzaldehyde or a related ketone with ethyl isocyanoacetate in the presence of a suitable base and catalyst. The use of ionic liquids under microwave irradiation has been shown to be effective for the synthesis of indole-2-carboxylic acid esters. researchgate.netresearchgate.net This method combines the formation of the indole ring and the introduction of the carboxylate group in a single, efficient step.
Recent advancements in continuous flow synthesis have also enabled the multi-step assembly of complex heterocyclic molecules in an automated fashion, which could be applied to the target molecule to improve yield and purity. nih.gov
Multi-Step Synthetic Pathways to the Difluoroindole-2-carboxylate System
Multi-step syntheses provide a more classical and often more adaptable approach to complex molecules, allowing for the purification of intermediates and greater flexibility in reagent choice. lumenlearning.com
The regioselective construction of the indole nucleus is paramount, especially when dealing with multiple substituents. For the 4,7-difluoroindole system, a common strategy involves starting with a pre-functionalized benzene ring, such as 2,5-difluoroaniline. Palladium-catalyzed processes, including Sonogashira coupling followed by a tandem amination/cyclization, have been successfully employed for the regioselective synthesis of 4- and 7-substituted indoles. nih.gov This ensures the precise placement of the fluorine atoms on the benzene portion of the indole core.
Introducing fluorine atoms onto a pre-formed indole ring is a challenging yet powerful strategy. Several methods have been developed for this purpose.
Anodic Fluorination: This electrochemical method can be used to introduce fluorine atoms into organic molecules. researchgate.net For instance, the anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives. researchgate.netresearchgate.net
Iodine(I/III)-Catalyzed Dearomatization Fluorination: A robust method for the diastereoselective dearomative 2,3-difluorination of indoles has been developed using iodine(I/III) catalysis. researchgate.netresearchgate.netchemrxiv.org This approach is notable for its mild conditions and excellent functional group tolerance. researchgate.netresearchgate.net
Difluorocarbene Chemistry: Difluorocarbene (:CF2) can be used to construct 2-fluoroindoles from ortho-vinylanilines in a formal [4+1] cyclization. researchgate.net This reactive intermediate can also be used to synthesize 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.orgacs.orgchemistryviews.orgresearchgate.net
| Fluorination Method | Reagents/Conditions | Position of Fluorination | Key Features |
| Anodic Fluorination | Et₄NF·4HF/MeCN | C2, C3 | Electrochemical, forms difluorodihydroindoles. researchgate.net |
| Iodine(I/III)-Catalyzed Dearomatization Fluorination | Hypervalent iodine reagents | C2, C3 | Mild conditions, high diastereoselectivity. researchgate.netresearchgate.net |
| Difluorocarbene Chemistry | Halodifluoroalkylative reagents | C2 | Formal [4+1] cyclization. researchgate.net |
| Electrophilic Fluorination | Selectfluor™ | C3 | Highly regioselective for C3. acs.org |
Once the 4,7-difluoro-1H-indole-2-carboxylic acid is obtained, the final step is the esterification to yield the methyl ester. Standard esterification methods are generally effective. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. rsc.orgorgsyn.org Alternatively, coupling reagents common in peptide synthesis can be employed for amide formation, and similar principles can be applied to esterification under mild conditions. nih.gov
The indole nitrogen is nucleophilic and can interfere with various synthetic steps. Therefore, the use of protecting groups is often necessary. researchgate.net
Common protecting groups for the indole nitrogen include:
Sulfonyl groups (e.g., phenylsulfonyl): These are robust and can be removed under basic conditions. researchgate.net
Boc (tert-butoxycarbonyl) group: This group is widely used and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govclockss.org
Benzyl (B1604629) groups: These can be removed by catalytic hydrogenolysis. scispace.com
Silyl groups (e.g., tert-butyldimethylsilyl): These are useful for preventing unwanted side reactions with electrophilic reagents. acs.orgchemistryworld.com
[2-(trimethylsilyl)ethoxy]methyl (SEM) group: This is another silyl-based protecting group. acs.org
p-Methoxybenzyl group: This can be removed with DDQ or trifluoroacetic acid. tib.eu
Catalytic Methodologies in Fluorinated Indole Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. For the synthesis of fluorinated indoles, transition-metal catalysis, particularly using gold and palladium, has proven to be exceptionally powerful.
Gold-Catalyzed Cyclization
Gold catalysis has emerged as a potent tool for C-C and C-N bond formation, particularly through the activation of alkynes and allenes. In the context of fluorinated indole synthesis, gold catalysts facilitate intramolecular cyclization reactions to build the indole core or to construct more complex fused systems. chemrxiv.orgbohrium.com For instance, a gold-catalyzed cycloisomerization of C3-alkynyl-substituted indoles has been developed to access fluorinated spiroindolenines. chemrxiv.orgbohrium.com Another approach involves the fluorination of α-imino gold carbenes, generated in situ from azidoalkynes, to access C3-fluorinated indoles. acs.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. The general mechanism involves the π-activation of a carbon-carbon multiple bond by the gold catalyst, which renders it susceptible to nucleophilic attack by the indole nitrogen, initiating the cyclization cascade. unimi.it
Palladium-Catalyzed Annulation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to fluorinated indole synthesis is well-documented. oup.comoup.com A prominent strategy is the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoaniline (B362364) derivatives. oup.comoup.comscispace.com This method allows for the construction of the indole ring in a single step, yielding 2,3-disubstituted fluorinated indoles in good to excellent yields. oup.com
The reaction mechanism is believed to follow a catalytic cycle involving:
Oxidative addition of the 2-iodoaniline to a Pd(0) complex.
Coordination and subsequent insertion of the fluorinated alkyne into the Aryl-Pd bond.
Intramolecular nucleophilic attack of the nitrogen atom to displace the halide from the resulting vinylic palladium intermediate, forming a six-membered palladacycle.
Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. oup.com
A key advantage of this method is the ability to control regioselectivity. For example, the preferential formation of 2-fluoroalkylated or 3-fluoroalkylated indoles can be directed by the choice of phosphine (B1218219) ligand on the palladium catalyst. scispace.com More recent developments include palladium-catalyzed C-H functionalization strategies for the regio- and stereo-controlled synthesis of β-fluorovinyl indoles. rsc.org
Table 1: Comparison of Catalytic Methodologies in Fluorinated Indole Synthesis
| Feature | Gold-Catalyzed Cyclization | Palladium-Catalyzed Annulation |
|---|---|---|
| Typical Substrates | Indole derivatives with pendant alkyne/allene moieties chemrxiv.orgbohrium.com | Fluorine-containing internal alkynes, 2-iodoanilines oup.comoup.com |
| Key Transformation | Intramolecular cyclization/cycloisomerization chemrxiv.orgunimi.it | Intermolecular annulation oup.com |
| Catalyst System | Typically Au(I) or Au(III) complexes (e.g., IPrAuCl/AgOTf) acs.org | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) oup.comrsc.org |
| Advantages | Mild reaction conditions, high functional group tolerance, access to complex polycyclic systems. unimi.it | High yields, regioselectivity controllable by ligands, direct construction of the indole core. oup.comscispace.com |
| Example Product Class | Fluorinated spiroindolenines, C3-fluorinated indoles bohrium.comacs.org | 2,3-disubstituted fluoroalkylated indoles oup.comscispace.com |
Alternative Synthetic Routes to Fluorinated Indole-2-Carboxylates
Beyond modern catalytic methods, several classical named reactions remain indispensable for the synthesis of the indole nucleus and have been adapted for the preparation of fluorinated analogues, including indole-2-carboxylates.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a (fluorinated) phenylhydrazine and an α-ketoester like ethyl pyruvate. wikipedia.orgnih.gov The reaction proceeds via a oup.comoup.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org This method is particularly well-suited for preparing indole-2-carboxylates. nih.gov For instance, condensing a fluorinated phenylhydrazine with ethyl pyruvate under acidic conditions directly yields the corresponding fluorinated ethyl indole-2-carboxylate (B1230498). nih.gov The reaction can be carried out as a one-pot synthesis, and various Brønsted or Lewis acids can be used as catalysts. wikipedia.orgthermofisher.com
Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a highly versatile and popular method, especially in the pharmaceutical industry, that provides access to indoles starting from o-nitrotoluenes. wikipedia.org The process involves two main steps: first, the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal) and often a secondary amine like pyrrolidine. wikipedia.org The resulting β-amino-o-nitrostyrene intermediate is then subjected to a reductive cyclization to form the indole ring. wikipedia.org A wide range of reducing agents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org This method is advantageous as it uses readily available starting materials and proceeds under relatively mild conditions, offering high yields. wikipedia.org It is particularly useful for synthesizing indoles that are unsubstituted at the C2 and C3 positions, but can be adapted for C2-substituted variants.
Reissert Reductive Cyclization
The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids. wikipedia.orgresearchgate.net The synthesis begins with the condensation of a (fluorinated) o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, commonly using zinc dust in acetic acid or other reducing systems like iron powder in acid. wikipedia.orgresearchgate.net The reaction forms the indole-2-carboxylic acid, which can be subsequently esterified to yield the desired methyl ester. researchgate.net If the unsubstituted indole is desired, the carboxylic acid can be removed by heating. wikipedia.org
Table 2: Comparison of Alternative Synthetic Routes to Fluorinated Indole-2-Carboxylates
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Reaction | Reissert Reductive Cyclization |
|---|---|---|---|
| Starting Materials | (Fluorinated) Phenylhydrazine, α-ketoester (e.g., ethyl pyruvate) nih.gov | (Fluorinated) o-Nitrotoluene, formamide acetal wikipedia.org | (Fluorinated) o-Nitrotoluene, diethyl oxalate wikipedia.org |
| Key Intermediate | Phenylhydrazone / Ene-hydrazine wikipedia.org | β-Amino-o-nitrostyrene (enamine) wikipedia.org | Ethyl o-nitrophenylpyruvate wikipedia.org |
| Final Product Form | Indole-2-carboxylate ester nih.gov | Indole (can be adapted for C2-substitution) wikipedia.org | Indole-2-carboxylic acid (requires subsequent esterification) wikipedia.orgresearchgate.net |
| Key Reaction Steps | Acid-catalyzed oup.comoup.com-sigmatropic rearrangement, ammonia elimination wikipedia.org | Enamine formation, reductive cyclization wikipedia.org | Base-catalyzed condensation, reductive cyclization wikipedia.org |
| Advantages | Direct formation of indole-2-carboxylates, one-pot procedure possible. nih.govthermofisher.com | High yields, mild conditions, readily available starting materials. wikipedia.org | Directly yields indole-2-carboxylic acid precursor. researchgate.netresearchgate.net |
Spectroscopic and Structural Elucidation of Methyl 4,7 Difluoro 1h Indole 2 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of various NMR experiments, the precise arrangement of hydrogen, carbon, and fluorine atoms in methyl 4,7-difluoro-1H-indole-2-carboxylate can be established.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The aromatic protons of the indole (B1671886) ring are influenced by the electron-withdrawing effects of the fluorine atoms and the ester group. The N-H proton typically appears as a broad singlet at a downfield chemical shift, indicating its acidic nature. The protons on the benzene (B151609) portion of the indole ring (H-5 and H-6) exhibit splitting patterns consistent with their coupling to each other and to the fluorine atoms at positions 4 and 7. The proton at the C-3 position appears as a distinct signal, often a small doublet due to coupling with the fluorine at C-4. The methyl ester protons characteristically appear as a singlet in the upfield region.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is typically observed at the lowest field (~162 ppm). Carbons directly bonded to fluorine (C-4 and C-7) show large one-bond coupling constants (¹JC-F) and are significantly shifted. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling patterns with both protons and fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | ~11.9 (br s) | - |
| 2 | - | ~127.5 |
| 3 | ~7.15 (d) | ~108.0 |
| 3a | - | ~127.2 |
| 4 | - | ~149.0 (d, ¹JC-F ≈ 245 Hz) |
| 5 | ~6.80 (dd) | ~110.0 (dd) |
| 6 | ~7.05 (dd) | ~115.0 (dd) |
| 7 | - | ~147.0 (d, ¹JC-F ≈ 240 Hz) |
| 7a | - | ~138.0 |
| C=O | - | ~162.3 |
| O-CH₃ | ~3.90 (s) | ~52.5 |
Note: Chemical shifts are predicted values based on related structures and may vary depending on the solvent and experimental conditions. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is essential for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the C-4 and C-7 positions. The precise chemical shifts are sensitive to the electronic environment. nih.gov Each fluorine signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the adjacent aromatic protons (H-5 for F-4, and H-6 for F-7) and potentially smaller, long-range couplings. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. tetratek.com.tr
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A key correlation would be observed between the H-5 and H-6 protons, confirming their adjacent positions on the benzene ring. unisa.it
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in assembling the molecular framework. Expected key correlations include:
The N-H proton to C-2, C-3, and C-7a.
The H-3 proton to C-2, C-3a, and C-4.
The methyl protons (O-CH₃) to the carbonyl carbon (C=O) and C-2.
The aromatic protons (H-5, H-6) to neighboring and quaternary carbons, including those bonded to fluorine.
Analysis of Spin-Spin Coupling Constants (e.g., JH-F, JC-F)
Spin-spin coupling constants (J values) provide valuable information about the through-bond connectivity and geometry of the molecule.
JH-F: Coupling between fluorine and protons over three bonds (³JH-F) is typically observed, for instance, between F-4 and H-5, and F-7 and H-6. These values are generally in the range of 6-10 Hz for ortho coupling. A smaller four-bond coupling (⁴JH-F) might be seen between F-4 and H-3.
JC-F: Carbon-fluorine couplings are particularly informative. The one-bond coupling (¹JC-F) for C-4 and C-7 is very large, typically around 240-250 Hz. Two-bond (²JC-F) and three-bond (³JC-F) couplings are smaller (5-25 Hz) and help to confirm the assignment of the carbon signals adjacent to the C-F bonds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₁₀H₇F₂NO₂), the calculated exact mass is 211.0445 g/mol . An HRMS experiment would be expected to show a molecular ion peak [M+H]⁺ at m/z 212.0523 in positive ion mode. semanticscholar.orgmdpi.com Analysis of the fragmentation pattern can further confirm the structure, with common losses including the methoxy (B1213986) group (-•OCH₃) or the entire carbomethoxy group (-•CO₂CH₃) from the molecular ion.
Table 2: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M]⁺• | C₁₀H₇F₂NO₂ | 211.0445 |
| [M+H]⁺ | C₁₀H₈F₂NO₂ | 212.0523 |
| [M+Na]⁺ | C₁₀H₇F₂NNaO₂ | 234.0342 |
Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification and Band Assignment
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Table 3: Predicted FTIR Band Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl (CH₃) |
| ~1715 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1550 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
| ~1200 | C-O Stretch | Ester C-O |
The presence of a sharp, intense band around 1715 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad absorption above 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. Strong absorptions in the 1200-1300 cm⁻¹ region are indicative of the C-F bonds. mdpi.com
Computational and Theoretical Investigations of Methyl 4,7 Difluoro 1h Indole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful tool for investigating the geometry and electronic characteristics of molecular systems. For methyl 4,7-difluoro-1H-indole-2-carboxylate, DFT calculations can provide insights into its three-dimensional structure, bond lengths, bond angles, and the distribution of electrons within the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For fluorinated organic molecules, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between computational cost and accuracy. nih.gov A split-valence basis set, such as 6-311++G(d,p), is often chosen because it includes polarization and diffuse functions, which are crucial for accurately describing the electronic properties of molecules with heteroatoms like fluorine, oxygen, and nitrogen. nih.gov
Table 1: Representative Computational Parameters for DFT Analysis
| Parameter | Selection | Rationale |
|---|---|---|
| Functional | B3LYP | Provides a reliable description of electron correlation for organic molecules. |
| Basis Set | 6-311++G(d,p) | Offers a flexible description of the electron density, including polarization and diffuse effects. |
| Solvation Model | PCM (Polarizable Continuum Model) | Can be used to simulate the effects of a solvent on the molecular properties. |
Following geometrical optimization, harmonic vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. This allows for a detailed understanding of the molecule's vibrational properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energy Levels)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. researchgate.net
For indole (B1671886) derivatives, the HOMO is typically localized on the indole ring, while the LUMO distribution can vary depending on the substituents. The presence of electron-withdrawing fluorine atoms and the carboxylate group is expected to lower both the HOMO and LUMO energy levels and influence the magnitude of the HOMO-LUMO gap. nankai.edu.cn
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the fluorine atoms, indicating their electronegative character. The hydrogen atom attached to the indole nitrogen would be expected to show a region of positive potential.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, which can provide insights into the molecule's stability and reactivity.
Key aspects of NBO analysis include the examination of natural atomic charges and the analysis of donor-acceptor interactions. The delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a stabilizing interaction. The strength of these interactions can be quantified by second-order perturbation theory. For fluorinated indole derivatives, significant interactions would be expected between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the indole ring. nih.gov
Atoms in Molecule (AIM) and Hirshfeld Surface Analysis for Intermolecular Interactions
The theory of Atoms in Molecules (AIM) provides a method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Reactivity Descriptors (e.g., Fukui Functions)
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the reactivity of a chemical species. Fukui functions, in particular, are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
A thorough review of the scientific literature indicates that specific experimental or computational studies detailing the Fukui functions for this compound have not been published. However, a theoretical analysis can predict the likely reactive centers based on the known electronic effects of its constituent functional groups. The indole ring itself is an electron-rich aromatic system. The fluorine atoms at positions 4 and 7 are highly electronegative and exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the benzene (B151609) portion of the indole scaffold. Conversely, the methyl carboxylate group at position 2 is also electron-withdrawing.
A computational study would calculate the condensed Fukui functions (fk+, fk-, and fk0) for each atom (k) in the molecule.
fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site prone to attack by nucleophiles.
fk- : Measures reactivity towards an electrophilic attack (electron donation). A high value suggests a site likely to be attacked by electrophiles.
fk0 : Measures reactivity towards a radical attack.
For an indole derivative like this compound, the C3 position of the indole ring is typically a primary site for electrophilic attack. The carbonyl carbon of the ester group would be a likely site for nucleophilic attack. The following table provides an illustrative example of what the results of a Fukui function analysis might look like, highlighting potential reactive sites.
Illustrative Data: Hypothetical Condensed Fukui Functions
| Atom/Region | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) | Predicted Reactivity |
| N1 (Indole NH) | Low | High | Moderate | Site for deprotonation/electrophilic attack. |
| C2 (Ester Sub.) | High | Low | Low | Susceptible to nucleophilic attack at carbonyl C. |
| C3 | Low | Very High | High | Primary site for electrophilic substitution. |
| C4, C7 (F-Sub.) | Moderate | Low | Low | Reactivity modulated by electron-withdrawing F. |
| C5, C6 | Low | Moderate | Moderate | Secondary sites for electrophilic attack. |
Note: The values in this table are hypothetical and serve to illustrate the application of Fukui functions. Specific computational analysis is required to determine the actual values for this compound.
Time-Dependent DFT (TD-DFT) for Electronic Excitations and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. tsijournals.com It is widely employed to predict UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. tsijournals.comresearchgate.net This analysis provides insights into the photophysical properties of a compound, including the maximum absorption wavelengths (λmax) and the intensity of these absorptions, which is related to the oscillator strength (f). tsijournals.com
Specific TD-DFT studies focused on this compound are not available in the current body of published research. Nonetheless, computational studies on similar indole derivatives have shown that the primary electronic transitions are typically π → π* in nature, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The indole scaffold acts as the principal chromophore.
A TD-DFT calculation for this molecule would predict the electronic transitions, their energies, and their corresponding oscillator strengths. The results would allow for the theoretical generation of a UV-vis spectrum. The table below presents hypothetical TD-DFT results to illustrate the expected output for this molecule.
Illustrative Data: Predicted Electronic Transitions from TD-DFT
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 310 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 240 | 0.35 | HOMO → LUMO+1 (75%) |
Note: This data is illustrative and represents typical results for indole derivatives. Actual values for this compound would need to be determined through specific TD-DFT calculations.
Computational Prediction of Physicochemical Properties (e.g., Lipophilicity, Topological Polar Surface Area)
Computational methods are essential for the early-stage prediction of a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion). Key properties include lipophilicity (logP) and the Topological Polar Surface Area (TPSA).
Lipophilicity (logP) : The octanol-water partition coefficient (logP) is a measure of a compound's solubility in lipids versus water. It is a crucial factor influencing a drug's ability to cross biological membranes.
Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
For this compound, specific experimental data is scarce, but these properties can be reliably estimated using computational algorithms. The lipophilicity, as estimated by the XLogP3 algorithm, is approximately 2.1. The TPSA can be calculated based on the summation of fragment contributions. For this molecule, the polar surface area is contributed by the indole nitrogen and the two oxygen atoms of the methyl ester group. The calculated TPSA value is approximately 38.33 Ų. These values suggest the compound has moderate lipophilicity and good potential for membrane permeability.
Predicted Physicochemical Properties
| Property | Computational Method | Predicted Value |
| Lipophilicity (logP) | XLogP3 | ~2.1 |
| Topological Polar Surface Area (TPSA) | Fragment Contribution | 38.33 Ų |
Chemical Transformations and Derivatization of Methyl 4,7 Difluoro 1h Indole 2 Carboxylate
Reactions Involving the Indole (B1671886) Nitrogen Atom (e.g., N-Alkylation, N-Acylation, N-Protection)
The nitrogen atom of the indole ring in methyl 4,7-difluoro-1H-indole-2-carboxylate is a key site for functionalization. These reactions are fundamental for introducing a variety of substituents and protecting groups, which can modulate the compound's electronic properties and steric profile.
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved under basic conditions. Common methods involve the use of alkyl halides in the presence of a base such as sodium hydroxide or potassium hydroxide. For instance, the N-alkylation of related indole-2-carboxylates has been successfully performed using aqueous potassium hydroxide in acetone. Alternative strategies for N-alkylation that offer milder conditions and improved yields include the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These methods provide an efficient route to N-methyl and N-benzyl derivatives, respectively.
N-Acylation: The acylation of the indole nitrogen introduces an acyl group, which can serve as both a protecting group and a precursor for further transformations. While the N-acylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen, several methods have been developed. researchgate.netnih.gov Traditional approaches often employ reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net More recent methodologies utilize thioesters as a stable acyl source, which allows for a highly chemoselective N-acylation of indoles with a broad tolerance for various functional groups. nih.gov Another approach involves the direct acylation with carboxylic acids using boric acid as a catalyst in a high-boiling solvent like mesitylene.
N-Protection: The protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net The Boc group is valued for its stability under various conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netnih.govreddit.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, aq. KOH, acetone | N-Alkyl-indole-2-carboxylate | |
| N-Methylation | Dimethyl carbonate, cat. DABCO | N-Methyl-indole derivative | google.com |
| N-Benzylation | Dibenzyl carbonate, cat. DABCO | N-Benzyl-indole derivative | google.com |
| N-Acylation | Thioester, Cs₂CO₃, xylene, 140 °C | N-Acyl-indole | nih.gov |
| N-Acylation | Carboxylic acid, Boric acid, mesitylene, reflux | N-Acyl-indole | |
| N-Boc Protection | Boc₂O, base | N-Boc-indole derivative | researchgate.net |
Modifications at the Ester Moiety (e.g., Hydrolysis to Carboxylic Acid, Amide Coupling)
The ester group at the C2 position of this compound is another key site for derivatization, allowing for the synthesis of carboxylic acids and a wide array of amides.
Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,7-difluoro-1H-indole-2-carboxylic acid, under basic conditions. nih.gov This is typically achieved by treatment with an aqueous solution of a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a suitable solvent like methanol (B129727) or tetrahydrofuran. nih.gov The resulting carboxylic acid is a versatile intermediate for further functionalization.
Amide Coupling: The 4,7-difluoro-1H-indole-2-carboxylic acid can be coupled with a variety of primary and secondary amines to form the corresponding amides. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov The coupling is generally mediated by a range of reagents that activate the carboxylic acid. semanticscholar.orgluxembourg-bio.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov The choice of coupling reagents and reaction conditions can be tailored to accommodate sensitive substrates, including electron-deficient amines and sterically hindered compounds. nih.govresearchgate.net
| Coupling Reagent | Additive | Base | Typical Solvents | Reference |
|---|---|---|---|---|
| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | DIPEA (N,N-diisopropylethylamine) | CH₂Cl₂ or DMF | nih.gov |
| DCC (dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | - | CH₂Cl₂ | nih.gov |
| HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | DMF | nih.gov |
| BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | - | Et₃N | CH₂Cl₂ | nih.gov |
Electrophilic and Nucleophilic Substitutions on the Indole Ring System
The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the presence of the fluorine atoms significantly influences the reactivity and regioselectivity.
Electrophilic Substitution: The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack. Substitution typically occurs at the C3 position, which is the most nucleophilic site. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions are often carried out under mild conditions to avoid polymerization. For instance, Vilsmeier-Haack formylation allows for the introduction of a formyl group at the C3 position using dimethylformamide and phosphorus oxychloride. researchgate.net
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of the indole scaffold can activate it towards nucleophilic aromatic substitution (SNAᵣ). Halogens on aromatic rings that are activated by electron-withdrawing groups can be displaced by nucleophiles. While fluorine is typically a poor leaving group in Sₙ2 reactions, in SNAᵣ reactions, the order of leaving group ability is often F > Cl > Br > I. researchgate.net This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, it is conceivable that one of the fluorine atoms in this compound could be displaced by strong nucleophiles under appropriate conditions.
Selective C-F Bond Activation and Functionalization
The selective activation and functionalization of carbon-fluorine bonds is a challenging yet powerful strategy for molecular editing.
Hydrodefluorination and Hydroxydefluorination
Perfluoroalkylation
While not a direct functionalization of the existing C-F bonds, the introduction of perfluoroalkyl chains onto the indole scaffold is a common strategy to enhance metabolic stability and lipophilicity. This can be achieved through various methods, including radical-mediated reactions.
Transition-Metal Catalyzed Coupling Reactions for Scaffold Expansion (e.g., Suzuki-Miyaura Coupling)
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds and the expansion of molecular scaffolds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. semanticscholar.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. While the direct coupling of C-F bonds via Suzuki-Miyaura reaction is challenging and typically requires specific catalytic systems for C-F bond activation, a more common strategy involves the introduction of a more reactive halogen (such as bromine or iodine) onto the indole ring, which can then readily participate in the coupling reaction. For example, the C7 position of 4-substituted indazoles, which are structurally related to indoles, can be selectively brominated and subsequently used in Suzuki-Miyaura couplings with various boronic acids to introduce aryl substituents. rsc.orgnih.gov A similar strategy could be envisioned for this compound, where initial halogenation at a specific position would be followed by a Suzuki-Miyaura coupling to expand the molecular framework.
| Palladium Catalyst | Base | Solvent System | Boronic Acid/Ester | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | DME/Water or Toluene/Ethanol/Water | Aryl- or heteroarylboronic acid | mdpi.com |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | Aryl- or heteroarylboronic acid | nih.gov |
Synthesis of Polyfluorinated Indole Analogues
The existing fluorine atoms at the 4 and 7 positions of the indole ring in this compound influence the reactivity of the heterocyclic system, directing further functionalization and allowing for the introduction of additional fluorine-containing moieties. Researchers have explored various synthetic routes to build upon this difluorinated framework, leading to the creation of tri- and tetra-fluorinated indole derivatives, as well as analogues bearing trifluoromethyl groups.
One notable transformation involves the direct fluorination of the indole nucleus. Electrophilic fluorinating agents, such as Selectfluor, have been effectively employed to introduce additional fluorine atoms onto the indole ring. For instance, the C3 position of the indole is susceptible to electrophilic attack, and its fluorination can lead to the formation of 3-fluoro or 3,3-difluoro derivatives. A study on the difluorohydroxylation of indoles demonstrated that substituted indoles can be converted to 3,3-difluoroindolin-2-ols in good yields using Selectfluor as the electrophilic fluorinating reagent. acs.org This methodology highlights a practical and regioselective approach to producing unique difluorinated indolin-2-ol structures under mild conditions. acs.org
Another key strategy for synthesizing polyfluorinated indole analogues from this compound involves the introduction of trifluoromethyl (CF3) groups. The trifluoromethyl group is a crucial substituent in pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and binding affinity. Methods for the synthesis of 2-(trifluoromethyl)indoles have been developed, for example, via a domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF3 reagent. organic-chemistry.org While this specific example does not start with the difluoroindole carboxylate, the principles of trifluoromethylation can be adapted to the 4,7-difluoroindole scaffold.
The derivatization of the carboxylate group at the C2 position also presents opportunities for introducing further fluorination. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further chemical modifications.
The following table summarizes some of the key transformations and derivatizations of the 4,7-difluoroindole core for the synthesis of polyfluorinated analogues.
Interactive Data Table: Synthesis of Polyfluorinated Indole Analogues
| Starting Material | Reagent(s) | Product | Key Transformation |
| Substituted Indoles | Selectfluor, H₂O | 3,3-Difluoroindolin-2-ols | Electrophilic difluorohydroxylation at C3 |
| 2-Alkynylanilines | Fluoroform-derived CuCF₃ | 2-(Trifluoromethyl)indoles | Domino trifluoromethylation/cyclization |
Detailed research findings have shown that the reaction conditions for these transformations are critical for achieving high yields and selectivity. For electrophilic fluorination, the choice of the fluorinating agent and the solvent system can significantly impact the outcome of the reaction. N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorinating agent that can be utilized. wikipedia.org
The synthesis of these novel polyfluorinated indole analogues is crucial for expanding the chemical space available for drug discovery and the development of advanced materials. The unique electronic properties conferred by multiple fluorine substituents can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel photophysical properties. Further research in this area is expected to uncover new synthetic methodologies and lead to the discovery of innovative polyfluorinated indole-based compounds.
Advanced Applications in Synthetic Organic Chemistry
Methyl 4,7-Difluoro-1H-indole-2-carboxylate as a Versatile Synthetic Building Block
This compound serves as a crucial and versatile building block in the field of synthetic organic chemistry. Its structure, featuring a difluorinated indole (B1671886) core and a reactive methyl ester group, provides a unique platform for constructing more complex molecules. The fluorine atoms at the 4 and 7 positions significantly influence the electronic properties of the indole ring, enhancing its stability and modifying its reactivity. These electronegative atoms can direct further chemical transformations and improve the pharmacokinetic properties of resulting compounds, such as metabolic stability and binding affinity to biological targets. myskinrecipes.comvulcanchem.com
The methyl ester at the 2-position is a key functional handle that facilitates a variety of synthetic modifications. vulcanchem.com It can readily undergo reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form a wide range of carboxamides, or reduction to the primary alcohol. For instance, the related ethyl indole-2-carboxylates can be N-alkylated, and the ester can be converted into a carbohydrazide (B1668358) through hydrazinolysis. mdpi.comresearchgate.net This carbohydrazide intermediate can then be reacted with aldehydes, ketones, or isothiocyanates to generate more complex heterocyclic systems. mdpi.comresearchgate.net These transformations allow chemists to introduce diverse functional groups and build upon the difluoroindole scaffold, making it an essential intermediate in the synthesis of novel organic compounds, particularly for pharmaceutical and materials science research. chemimpex.com
| Position/Group | Type of Reaction | Potential Product |
|---|---|---|
| C2-COOCH₃ (Ester) | Amidation | Indole-2-carboxamides |
| C2-COOCH₃ (Ester) | Hydrazinolysis | Indole-2-carbohydrazide |
| N1-H (Indole Nitrogen) | Alkylation/Arylation | N-Substituted Indoles |
| C3-H (Indole Ring) | Electrophilic Substitution (e.g., Vilsmeier-Haack) | 3-Formyl-indole Derivatives |
Development of Novel Fluorinated Heterocyclic Systems Incorporating the Difluoroindole Moiety
The 4,7-difluoroindole moiety, derived from this compound, is a valuable scaffold for the synthesis of novel fluorinated heterocyclic systems. The presence of fluorine can significantly enhance biological activity, and its incorporation into new heterocyclic frameworks is a major focus of medicinal chemistry.
One common strategy involves the conversion of the indole-2-carboxylate (B1230498) into an indole-2-carbohydrazide intermediate. This intermediate is a versatile precursor for constructing various fused and appended heterocyclic rings. For example, cyclization of the carbohydrazide with reagents like methyl orthoformate can lead to the formation of triazino[4,5-a]indole systems. nih.gov Furthermore, reaction of the carbohydrazide with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can be cyclized with phenacyl bromides to form substituted thiazoles. mdpi.com
Another approach involves modification at the C3 position of the indole ring. The Vilsmeier-Haack reaction on indole-2-carboxylates introduces a formyl group at the C3 position. nih.gov This aldehyde functionality serves as an electrophilic site for subsequent reactions. For instance, condensation with anilines produces imine derivatives, which can then undergo cyclocondensation with reagents like thioglycolic acid or thiolactic acid to yield complex indolyl-thiazolidinone structures. nih.gov Similarly, reaction of the 3-formyl-indole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) can lead to fused pyridazino[4,5-b]indol-4(5H)-ones, creating a new polycyclic heterocyclic system. nih.gov These examples demonstrate how the difluoroindole core can be elaborated into a variety of novel, fluorinated heterocyclic compounds with potential applications in drug discovery.
Strategies for Molecular Diversity and Library Synthesis of Indole Derivatives
This compound is an ideal starting material for generating libraries of diverse indole derivatives for high-throughput screening in drug discovery. The indole scaffold is recognized as a "privileged structure" due to its ability to bind to numerous biological targets. nih.gov By systematically modifying different positions of the difluoroindole core, a large collection of related compounds can be synthesized.
The primary points for diversification on the this compound scaffold are the N1-nitrogen, the C2-ester, and the C3-position.
N1-Alkylation: The indole nitrogen can be alkylated using various alkyl halides, allowing for the introduction of a wide range of substituents. mdpi.com
C2-Amidation: The methyl ester can be converted to an amide by reacting it with a library of primary or secondary amines. This amide coupling is a robust and widely used reaction in medicinal chemistry, enabling the exploration of diverse side chains. nih.govmdpi.comacs.org
C3-Functionalization: The C3 position can be functionalized through reactions like the Mannich reaction, which introduces aminomethyl groups, or the Vilsmeier-Haack reaction to add a formyl group. nih.gov This formyl group can then be used in subsequent reactions, such as reductive amination or condensation, to further diversify the library. nih.gov
By employing these reactions in a combinatorial or parallel synthesis format, chemists can efficiently generate large libraries of 4,7-difluoroindole derivatives. For example, a library of indole-2-carboxamides can be created by coupling the corresponding carboxylic acid (obtained from hydrolysis of the methyl ester) with a diverse set of amines using automated synthesis platforms. nih.gov This strategy allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of lead compounds for various therapeutic targets.
| Diversification Point | Key Reaction | Introduced Moiety | Example |
|---|---|---|---|
| N1-Indole | N-Alkylation | Alkyl/Benzyl (B1604629) Groups | Reaction with benzyl bromide |
| C2-Ester | Amide Coupling | Amide Side Chains | Coupling with a library of amines |
| C3-Position | Mannich Reaction | Aminomethyl Groups | Reaction with formaldehyde (B43269) and morpholine |
Role in Scaffold Design and Modification in Medicinal Chemistry Research
The 4,7-difluoroindole scaffold is of significant interest in medicinal chemistry for the design and optimization of new therapeutic agents. The indole ring itself is a common feature in many biologically active compounds and approved drugs. ossila.comnih.gov The strategic placement of two fluorine atoms on the benzene (B151609) portion of the indole core provides distinct advantages for drug design.
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. The fluorine atoms in the 4 and 7 positions can:
Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body. myskinrecipes.com
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the target protein's binding site, increasing the compound's potency. myskinrecipes.com
Modulate Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes like the blood-brain barrier.
Influence pKa: The presence of fluorine can lower the basicity (pKa) of nearby functional groups, which can impact a compound's solubility and pharmacokinetic profile. acs.org
Researchers utilize the this compound scaffold as a starting point to develop inhibitors for specific enzymes or modulators for receptors. myskinrecipes.com For example, indole-2-carboxamide derivatives have been explored as potent antitubercular agents. nih.gov The difluoro substitution pattern is rationally designed to optimize interactions with the biological target and to confer advantageous pharmacokinetic properties, making this scaffold a valuable component in the modern medicinal chemist's toolkit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
